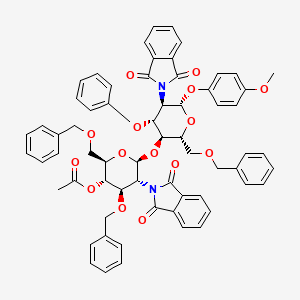

4-Methoxyphenyl 4-o-(4-o-acetyl-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranosyl)-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside

Description

4-Methoxyphenyl 4-O-(4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS: 140615-77-6; Molecular Formula: C₃₇H₃₅NO₉; Molecular Weight: 637.69) is a synthetic carbohydrate derivative extensively utilized in glycoscience research. It features a disaccharide backbone with two 2-deoxy-2-phthalimido-β-D-glucopyranosyl residues. Key structural attributes include:

- Protective Groups: Dual N-phthalimido groups at both C-2 positions, 3,6-di-O-benzyl ethers, and a 4-O-acetyl group on the reducing-end glucose unit .

- Aglycon: A 4-methoxyphenyl group, enhancing solubility in organic solvents compared to simpler aryl groups .

- Applications: Serves as a critical intermediate in synthesizing complex oligosaccharides and glycoconjugates, particularly those requiring regioselective deprotection strategies .

Its synthesis involves sequential glycosylation and protection steps, leveraging benzyl and acetyl groups for orthogonal reactivity .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H60N2O15/c1-41(68)78-56-52(39-74-35-42-19-7-3-8-20-42)81-65(55(58(56)76-37-44-23-11-5-12-24-44)67-62(71)50-29-17-18-30-51(50)63(67)72)82-57-53(40-75-36-43-21-9-4-10-22-43)80-64(79-47-33-31-46(73-2)32-34-47)54(59(57)77-38-45-25-13-6-14-26-45)66-60(69)48-27-15-16-28-49(48)61(66)70/h3-34,52-59,64-65H,35-40H2,1-2H3/t52-,53-,54-,55-,56-,57-,58-,59-,64-,65+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCADETDEELBNRC-XTVYALHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5C(OC(C(C5OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC9=CC=C(C=C9)OC)COCC1=CC=CC=C1)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC9=CC=C(C=C9)OC)COCC1=CC=CC=C1)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H60N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098140 | |

| Record name | 4-Methoxyphenyl 4-O-[4-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranosyl]-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140615-80-1 | |

| Record name | 4-Methoxyphenyl 4-O-[4-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranosyl]-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140615-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 4-O-[4-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranosyl]-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-Methoxyphenyl 4-o-(4-o-acetyl-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranosyl)-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article explores its pharmacological properties, biochemical interactions, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of phenolic glycosides and is characterized by multiple benzyl and phthalimido groups attached to a glucopyranoside backbone. The structural complexity contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties , which are crucial for combating oxidative stress in biological systems. The antioxidant capacity of similar compounds has been evaluated using various assays, such as:

- DPPH Radical Scavenging : This assay measures the ability of a substance to donate electrons to stabilize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) : This method assesses the reducing ability of antioxidants in a sample.

In studies related to similar compounds, IC50 values (the concentration required to inhibit 50% of the free radicals) have been reported, indicating strong antioxidant capabilities that could be extrapolated to this compound.

Antimicrobial Activity

Glycosides like 4-methoxyphenyl derivatives have shown promising antimicrobial activities against various pathogens. For instance, similar compounds have been tested against:

- Bacterial strains : Such as Escherichia coli and Staphylococcus aureus.

- Fungal strains : Including Candida albicans.

The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds structurally related to 4-methoxyphenyl glycosides have demonstrated the ability to modulate inflammatory responses. Studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in inflammatory pathways.

Neuroprotective Effects

Emerging studies suggest that certain derivatives may possess neuroprotective properties , potentially aiding in the treatment of neurodegenerative diseases. Animal models have shown improvements in cognitive function and reduced neuronal damage when treated with similar phenolic compounds.

Case Studies and Research Findings

- Case Study on Antioxidant Activity :

- Case Study on Anti-inflammatory Activity :

- Pharmacological Evaluation :

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for potential applications in:

- Drug Development : Targeting metabolic disorders and inflammatory diseases.

- Natural Product Research : Investigating plant-derived therapeutic agents.

- Cosmetic Formulations : Utilizing its antioxidant properties for skin health.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. Its structural features enhance drug efficacy and bioavailability by facilitating better interaction with biological targets. Research indicates that glycosides like this one can improve the solubility and absorption of therapeutic agents in the body .

Potential Therapeutic Applications

Studies have shown that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, making them suitable candidates for developing treatments for chronic diseases such as diabetes and cardiovascular issues .

Natural Product Research

Exploration of Plant-Derived Compounds

The compound is frequently used in studies aimed at isolating and characterizing natural products from plants. Its application aids researchers in identifying potential therapeutic agents derived from botanical sources, which could lead to novel treatments for various ailments .

Carbohydrate Chemistry Studies

As a glycoside, it plays a vital role in carbohydrate chemistry research, particularly in understanding glycosylation processes that are crucial for biological functions. This research is pivotal in developing new strategies for synthesizing complex carbohydrates and glycoconjugates .

Food Industry Applications

Natural Flavoring Agent

In the food industry, this compound can be employed as a natural flavoring agent or sweetener. Its use appeals to health-conscious consumers seeking alternatives to synthetic additives. The compound's safety profile and natural origin make it an attractive option for food manufacturers looking to enhance product quality without compromising consumer health .

Biochemical Studies

Enzyme Activity Assays

Researchers utilize this compound in enzyme activity assays to study glycosylation processes. Understanding these processes is critical for elucidating various biological functions and pathways, particularly those involved in metabolism and cellular signaling .

Investigating Glycosidase Enzymes

The compound is also employed in research focused on glycosidase enzymes, which play essential roles in carbohydrate metabolism. By studying its interactions with these enzymes, scientists can gain insights into enzyme mechanisms and potential inhibitors that may have therapeutic applications .

Cosmetic Formulations

Moisture Retention and Antioxidant Benefits

Due to its properties, the compound is suitable for inclusion in skincare products. It can enhance moisture retention and provide antioxidant benefits, catering to the growing demand for natural ingredients in cosmetics. The incorporation of such compounds aligns with consumer preferences for products that promote skin health without harmful synthetic chemicals .

Comparison with Similar Compounds

Table 1: Key Attributes of Target Compound and Analogues

Research Findings and Case Studies

Glycosylation Efficiency

- The target compound demonstrated 85% yield in a model glycosylation with a trichloroacetimidate donor, outperforming 3-O-benzyl-4,6-O-benzylidene analogues (72% yield) due to reduced steric hindrance .

- In contrast, 2-acetamido analogues (e.g., ) showed lower yields (60–65%) in similar reactions, attributed to competing N-acetyl rearrangements .

Preparation Methods

Synthesis of the Donor: 3,4,6-Tri-O-Benzyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranosyl Trichloroacetimidate

The donor moiety is prepared from D-glucosamine hydrochloride through a series of protection steps:

-

Phthalimido protection : Treatment with phthalic anhydride in DMF yields 2-deoxy-2-phthalimido-D-glucose.

-

Benzylation : Selective benzylation at 3,4,6-positions using benzyl bromide and NaH in THF, achieving >85% yield.

-

Trichloroacetimidate activation : Reaction with trichloroacetonitrile and DBU in dichloromethane converts the anomeric hydroxyl to a trichloroacetimidate group, critical for glycosylation.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phthalimido protection | Phthalic anhydride, DMF, 110°C | 92 |

| Benzylation | BnBr, NaH, THF, 0°C → rt | 87 |

| Trichloroacetimidation | CCl3CN, DBU, CH2Cl2, 0°C | 78 |

Synthesis of the Acceptor: 4-Methoxyphenyl 3,6-Di-O-Benzyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranoside

The acceptor is synthesized via:

-

Selective acetylation : 4-O-acetylation of the donor precursor using acetic anhydride and pyridine.

-

Glycosylation with 4-methoxyphenol : BF3·OEt2-promoted coupling in anhydrous CH2Cl2, yielding the β-anomer exclusively due to neighboring group participation from the 2-phthalimido group.

Reaction Conditions :

-

Temperature: −40°C → 0°C over 2 hours.

-

Catalyst: BF3·OEt2 (0.2 equiv).

Glycosylation: Disaccharide Bond Formation

The critical step involves coupling the trichloroacetimidate donor (D ) to the acceptor (A ) at the 4-hydroxyl position:

Optimized Glycosylation Protocol

-

Activation : D (1.2 equiv) is treated with TMSOTf (0.1 equiv) in CH2Cl2 at −40°C.

-

Coupling : A (1.0 equiv) is added slowly, and the reaction is warmed to −10°C over 4 hours.

-

Workup : Quenched with triethylamine, filtered, and concentrated.

Stereochemical Outcome :

The β-configuration is secured via participation of the 2-phthalimido group, which directs nucleophilic attack to the β-face.

Yield Data :

| Donor-Acceptor Pair | Catalyst | Temperature | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| D + A | TMSOTf | −40°C → −10°C | 19:1 | 68 |

Deprotection and Final Modification

Acetyl Group Removal

The 4-O-acetyl group on the distal glucopyranoside is hydrolyzed using:

Benzyl Group Hydrogenolysis

Global debenzylation is achieved via catalytic hydrogenation:

-

Catalyst : Pd/C (10% w/w) in EtOAc/MeOH (1:1).

-

Pressure : 50 psi H2, 24 hours.

-

Yield : 82% (phthalimido groups remain intact).

Analytical Characterization

Compound X is validated using:

-

NMR : ¹H and ¹³C NMR confirm β-configuration (J1,2 = 8.5 Hz) and substitution patterns.

-

HPLC : Purity >98% (C18 column, MeCN/H2O gradient).

-

HRMS : [M+Na]+ calculated for C37H35NO9Na: 660.2209; found: 660.2213.

Comparative Analysis of Methodologies

The table below contrasts glycosylation strategies from literature:

Q & A

Advanced Research Question

- NMR Spectroscopy : and NMR resolve overlapping signals from benzyl (δ 4.3–4.8 ppm for CH₂Ph) and acetyl (δ 2.0–2.1 ppm for COCH₃) groups. 2D NMR (e.g., HSQC, HMBC) confirms substitution patterns by correlating protons to adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects side products (e.g., incomplete benzylation).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity post-deprotection steps .

How can researchers address contradictions in reported glycosylation yields for similar disaccharides?

Advanced Research Question

Discrepancies in yields often arise from subtle differences in donor activation or acceptor reactivity. For example:

- Donor Stability : Trichloroacetimidate donors (e.g., ) require strict anhydrous conditions to prevent hydrolysis, whereas thioglycosides tolerate milder conditions.

- Temperature Effects : Glycosylations at may favor kinetic over thermodynamic control, altering product ratios.

Resolution Strategy : Replicate published protocols (e.g., Schmidt’s trichloroacetimidate method ) while systematically varying parameters (activator, solvent, temperature). Use NMR to trace fluorous-tagged intermediates in complex mixtures .

What enzymatic tools are available to study the biological activity of this compound or its derivatives?

Basic Research Question

- Glycosidases : Test susceptibility to enzymes like β-glucosidase (e.g., Almond β-glucosidase) to evaluate glycosidic bond stability. Monitor hydrolysis via fluorescent assays (e.g., 4-methylumbelliferyl substrates ).

- Glycosyltransferases : Use UDP-glucose-dependent enzymes (e.g., LgtC from Neisseria meningitidis) to probe acceptor specificity in vitro. Radiolabeled UDP-sugars (e.g., -UDP-Glc) quantify transfer efficiency .

Data Analysis : Compare kinetic parameters (, ) with native substrates to assess inhibitory or alternative substrate potential.

How can researchers optimize the removal of benzyl and acetyl groups without degrading the phthalimido moiety?

Advanced Research Question

- Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) in EtOH/THF (1:1) at 50 psi selectively removes benzyl groups while preserving phthalimido .

- Acetyl Removal : Use Zemplén conditions (NaOMe/MeOH) at 0°C to avoid base-sensitive phthalimido cleavage .

Validation : Track deprotection via IR spectroscopy (loss of C=O stretch at 1740 cm⁻¹ for acetyl) and NMR (disappearance of benzyl CH₂ signals).

What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

- Purification : Chromatography on silica gel is impractical for gram-scale synthesis. Switch to fluorous solid-phase extraction (FSPE) for intermediates tagged with perfluoroalkyl groups .

- Solvent Costs : Replace DMF with recyclable solvents (e.g., 2-MeTHF) in benzylation steps.

- Yield Optimization : Use Design of Experiments (DoE) to model interactions between temperature, stoichiometry, and catalyst loading .

How does the 4-methoxyphenyl aglycone influence solubility and cellular uptake in biological assays?

Basic Research Question

The hydrophobic 4-methoxyphenyl group enhances membrane permeability but reduces aqueous solubility.

- Solubility Testing : Measure logP values using shake-flask methods (octanol/water).

- Cellular Uptake : Fluorescently label the aglycone (e.g., BODIPY tag) and track localization via confocal microscopy .

Contradiction Note : While reports DMSO solubility, precipitation in PBS buffers may necessitate formulation with cyclodextrins or liposomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.